

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentanone

Cat. No.: B3384585

[Get Quote](#)

This technical guide provides a comprehensive overview of **3,4-Dimethyl-2-pentanone**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and relevant methodologies.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure C7H14O, commonly referred to as **3,4-Dimethyl-2-pentanone**, is systematically named 3,4-dimethylpentan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[\[1\]](#)[\[2\]](#) This name precisely describes its molecular structure: a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms and a ketone functional group at the second position.

The compound is also known by several synonyms, which are listed below:

- **3,4-Dimethyl-2-pentanone**[\[1\]](#)[\[2\]](#)
- 3,4-dimethylpentan-2-one[\[1\]](#)[\[2\]](#)
- CAS-565-78-6[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **3,4-Dimethyl-2-pentanone** is presented in the table below. These properties are crucial for its handling, application in

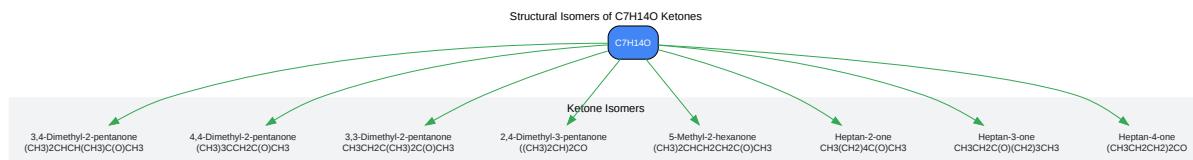
experimental settings, and for the prediction of its behavior in various chemical and biological systems.

Property	Value	Unit	Source(s)
Molecular Formula	C7H14O	-	[1] [2] [3]
Molecular Weight	114.19	g/mol	[1]
	114.1855	g/mol	[3]
Boiling Point	135	°C	[4]
	408 ± 5	K	[3]
Density	0.819	g/mL	[4]
Refractive Index	1.4097	-	[4]
InChIKey	QXHRQZNDMYRDPA -UHFFFAOYSA-N	-	[1] [2] [3]
SMILES	CC(C)C(C)C(=O)C	-	

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3,4-Dimethyl-2-pentanone** are not readily available in the public domain. However, general synthetic routes for ketones are well-established in organic chemistry.

General Ketone Synthesis via Grignard Reagents:


A common method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile. For the synthesis of **3,4-Dimethyl-2-pentanone**, this could theoretically involve the reaction of a Grignard reagent derived from 2-bromopropane (isopropylmagnesium bromide) with 2-methylpropanenitrile. This would be followed by hydrolysis to yield the target ketone. It is important to note that regioselective control can be a challenge in such reactions.

Analytical Methods:

The analysis of **3,4-Dimethyl-2-pentanone**, like other volatile organic compounds, can be performed using various analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive and selective method for its identification and quantification.^[4] For analysis in aqueous samples, methods like purge and trap or headspace sampling can be employed to isolate the volatile ketone before its introduction into the GC/MS system.^[4]

Logical Relationships: Isomers of C7H14O Ketones

3,4-Dimethyl-2-pentanone is one of several structural isomers of ketones with the molecular formula C7H14O. Understanding the relationship between these isomers is crucial for analytical differentiation and for studying structure-activity relationships. The following diagram illustrates the structural formulas of **3,4-Dimethyl-2-pentanone** and some of its isomers.

[Click to download full resolution via product page](#)

A diagram illustrating some structural isomers of C7H14O ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 2. 3,4-Dimethyl-2-pentanone | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dimethyl-2-pentanone [webbook.nist.gov]
- 4. env.go.jp [env.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3384585#3-4-dimethyl-2-pentanone-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com